2-Bromo-4'-chloro-5-methoxybenzophenone chemical properties
2-Bromo-4'-chloro-5-methoxybenzophenone chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-4'-chloro-5-methoxybenzophenone
Introduction
2-Bromo-4'-chloro-5-methoxybenzophenone, also known by its IUPAC name (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone, is a polysubstituted aromatic ketone. Its molecular structure incorporates a benzophenone core with bromine, chlorine, and methoxy functional groups distributed across its two phenyl rings. This strategic placement of reactive and modifying groups makes it a valuable and versatile intermediate in organic synthesis.[1][2] Particularly in the fields of pharmaceutical and agrochemical development, this compound serves as a sophisticated building block for constructing more complex molecular architectures.[1][2] The presence of an aryl bromide moiety, for instance, opens a direct pathway to carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions.[2][3]
This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of 2-Bromo-4'-chloro-5-methoxybenzophenone, offering field-proven insights for researchers, scientists, and professionals in drug development.
Caption: Chemical Structure of 2-Bromo-4'-chloro-5-methoxybenzophenone.
Physicochemical Properties
The fundamental physicochemical properties of 2-Bromo-4'-chloro-5-methoxybenzophenone are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| CAS Number | 746651-89-8 | [4] |
| Molecular Formula | C₁₄H₁₀BrClO₂ | [4][5] |
| Molecular Weight | 325.59 g/mol | [4][5] |
| Melting Point | 81-83 °C | |
| Purity | ≥95-97% (typical) | [5] |
| Appearance | Solid (form not specified) | |
| SMILES | O=C(C1=CC=C(Cl)C=C1)C2=CC(OC)=CC=C2Br | [4] |
| InChI | 1S/C14H10BrClO2/c1-18-11-6-7-13(15)12(8-11)14(17)9-2-4-10(16)5-3-9/h2-8H,1H3 | |
| InChIKey | VDIKTPIPDWEQFN-UHFFFAOYSA-N |
Synthesis and Purification
The most logical and industrially scalable synthesis of 2-Bromo-4'-chloro-5-methoxybenzophenone is through a Friedel-Crafts acylation reaction.[6][7] This well-established method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).
For this specific molecule, the synthesis involves the acylation of 1-bromo-4-methoxybenzene with 4-chlorobenzoyl chloride. The causality behind this choice is twofold: the methoxy group is a strong activating group, which directs the incoming acyl group to the ortho and para positions. Since the para position is blocked by the methoxy group, the acylation is directed to the ortho position relative to the bromine, yielding the desired product.
Caption: General workflow for the synthesis of 2-Bromo-4'-chloro-5-methoxybenzophenone.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure. All steps must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum trichloride (1.1 eq) and anhydrous dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.
-
Acyl Chloride Addition: 4-Chlorobenzoyl chloride (1.0 eq) is dissolved in anhydrous DCM and added dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Substrate Addition: 1-Bromo-4-methoxybenzene (1.05 eq), dissolved in anhydrous DCM, is added dropwise to the reaction mixture. The causality for adding the substrate last is to ensure the formation of the reactive acylium ion intermediate first, promoting a clean reaction.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction mixture is slowly poured into a beaker of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 5% sodium bicarbonate solution and brine.[6]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure 2-Bromo-4'-chloro-5-methoxybenzophenone.[6]
Spectroscopic Characterization
A self-validating protocol for compound identification relies on a suite of spectroscopic techniques. The expected data for 2-Bromo-4'-chloro-5-methoxybenzophenone are detailed below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 7.0-7.8 ppm): Complex multiplet patterns corresponding to the 7 aromatic protons. Protons on the 4-chlorophenyl ring will likely appear as two distinct doublets (an AA'BB' system). Protons on the 2-bromo-5-methoxyphenyl ring will show characteristic coupling. Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to 3 protons. |
| ¹³C NMR | Carbonyl Carbon (δ ~195 ppm): A single peak in the downfield region, characteristic of a benzophenone carbonyl.[8] Aromatic Carbons (δ 110-140 ppm): Multiple signals corresponding to the 12 aromatic carbons. Carbons attached to electronegative atoms (Br, Cl, O) will be shifted accordingly. Methoxy Carbon (δ ~56 ppm): A single peak for the -OCH₃ carbon.[9] |
| IR (cm⁻¹) | ~1660 cm⁻¹ (Strong): C=O (ketone) stretching vibration. ~1600, ~1480 cm⁻¹ (Medium): Aromatic C=C ring stretching. ~1250 cm⁻¹ (Strong): Aryl-O-C (ether) asymmetric stretching. ~1020 cm⁻¹ (Medium): Aryl-O-C (ether) symmetric stretching. ~1090 cm⁻¹ (Strong): C-Cl stretching. ~600-500 cm⁻¹ (Medium): C-Br stretching. |
| Mass Spec. | Molecular Ion (M⁺): A cluster of peaks around m/z 324, 326, and 328. The characteristic isotopic pattern for one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be observed. Key Fragments: Fragments corresponding to the loss of Br (m/z 245/247), Cl (m/z 290/292), and the 4-chlorobenzoyl cation (m/z 139/141) would be expected. |
Reactivity and Synthetic Applications
The utility of 2-Bromo-4'-chloro-5-methoxybenzophenone in drug development stems from its predictable reactivity at the aryl bromide position, which is amenable to a variety of powerful cross-coupling reactions.
Caption: Key reaction pathways for 2-Bromo-4'-chloro-5-methoxybenzophenone.
Suzuki-Miyaura Coupling
The carbon-bromine bond is an ideal handle for palladium-catalyzed Suzuki-Miyaura coupling.[3][10] This reaction forges a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester).
-
Causality & Insight: The bromine atom is positioned ortho to the bulky benzoyl group, which can introduce steric hindrance.[3] This may necessitate the use of specialized palladium catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step, which is often rate-limiting. The reaction is a cornerstone for building biaryl structures, which are prevalent in many pharmaceutical agents.[3]
Buchwald-Hartwig Amination
This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, converting the aryl bromide into an aryl amine. This is a critical transformation for introducing nitrogen-containing functional groups and heterocycles.
-
Causality & Insight: Similar to the Suzuki coupling, catalyst selection is key to overcoming potential steric hindrance from the ortho-benzoyl group. This reaction provides a direct route to synthesizing derivatives that can interact with biological targets through hydrogen bonding or ionic interactions, a common strategy in drug design.
Other Potential Reactions
-
Carbonyl Group Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing a chiral center and a new point for molecular diversification.
-
Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the bromo-substituted ring for further substitution, while the electron-withdrawing benzoyl group deactivates it.[11] However, the steric crowding and existing substitution pattern make further electrophilic substitution challenging and likely to result in mixtures of products.
Safety and Handling
As a halogenated aromatic compound, 2-Bromo-4'-chloro-5-methoxybenzophenone requires careful handling. While specific toxicity data is not available, compounds with similar structures are known irritants.[12][13][14]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[15]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[16][17] Wash hands thoroughly after handling.[15]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[15][17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 2-Bromo-5-hydroxy-4-methoxybenzaldehyde - Chem-Impex. (URL: )
- 2-Bromo-4'-chloro-5-methoxybenzophenone | CymitQuimica. (URL: )
-
Conformations of 2-bromo-4-chlorobenzaldehyde - ResearchGate. (URL: [Link])
- 746651-89-8|2-Bromo-4'-chloro-5-methoxybenzophenone - BLDpharm. (URL: )
-
2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382 - PubChem. (URL: [Link])
-
2-Bromo-4'-fluoro-5-methoxybenzophenone | C14H10BrFO2 | CID 24722748 - PubChem. (URL: [Link])
-
2-Bromo-5-methoxyphenol | C7H7BrO2 | CID 13493839 - PubChem. (URL: [Link])
-
Supplementary Information - Beilstein Journals. (URL: [Link])
-
2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | C8H6BrClO3 - PubChem. (URL: [Link])
-
2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem. (URL: [Link])
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. (URL: [Link])
- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google P
-
Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (URL: [Link])
-
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])
-
LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues - Sciforum. (URL: [Link])
-
Aromatic Reactivity - MSU chemistry. (URL: [Link])
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (URL: [Link])
-
Experimental Chemistry II - Oregon State University. (URL: [Link])
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])
-
Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41 - The Royal Society of Chemistry. (URL: [Link])
-
ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. (URL: [Link])
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (URL: [Link])
-
2-BROMO-5-HYDROXYBENZALDEHYDE MSDS CAS-No. - Loba Chemie. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 746651-89-8|2-Bromo-4'-chloro-5-methoxybenzophenone|BLD Pharm [bldpharm.com]
- 5. 3D-WEB65189 - 2-bromo-4-chloro-5-methoxybenzophenone [cymitquimica.com]
- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 7. Experimental Chemistry II [sites.science.oregonstate.edu]
- 8. rsc.org [rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Bromo-5-methoxyphenol | C7H7BrO2 | CID 13493839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. lobachemie.com [lobachemie.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. fishersci.com [fishersci.com]
